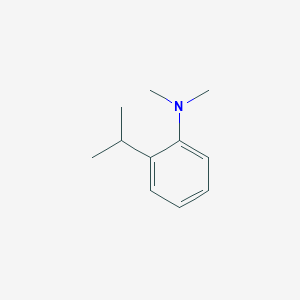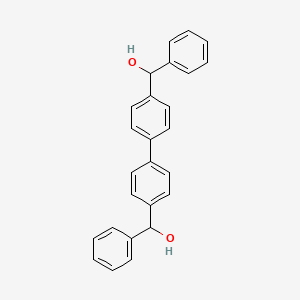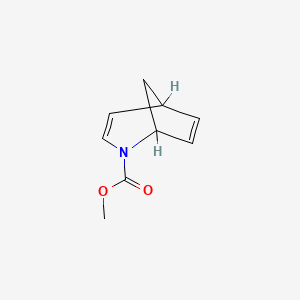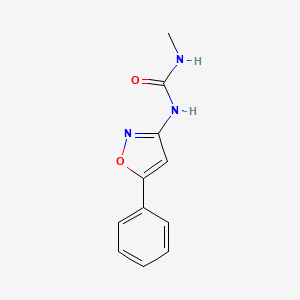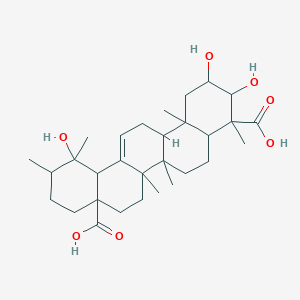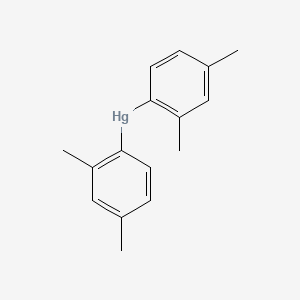
Bis(2,4-dimethylphenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dimethylphenyl)mercury is an organomercury compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dimethylphenyl)mercury typically involves the reaction of mercury(II) acetate with 2,4-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hg(OAc)2+2C6H3(CH3)2MgBr→(C6H3(CH3)2)2Hg+2Mg(OAc)Br
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-dimethylphenyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide (HgO) or mercury(II) chloride (HgCl₂).
Reduction: Elemental mercury (Hg) or mercury(I) chloride (Hg₂Cl₂).
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2,4-dimethylphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bis(2,4-dimethylphenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-methylphenyl)mercury
- Bis(2,6-dimethylphenyl)mercury
Uniqueness
Bis(2,4-dimethylphenyl)mercury is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can result in different chemical and biological properties compared to other organomercury compounds.
Propiedades
Número CAS |
56457-44-4 |
|---|---|
Fórmula molecular |
C16H18Hg |
Peso molecular |
410.91 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl)mercury |
InChI |
InChI=1S/2C8H9.Hg/c2*1-7-4-3-5-8(2)6-7;/h2*3-4,6H,1-2H3; |
Clave InChI |
RIKKRDCPNUHYMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[Hg]C2=C(C=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


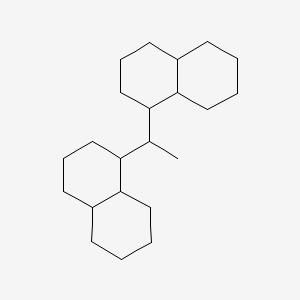
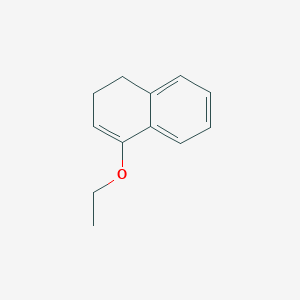
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
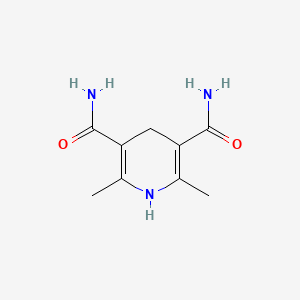
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
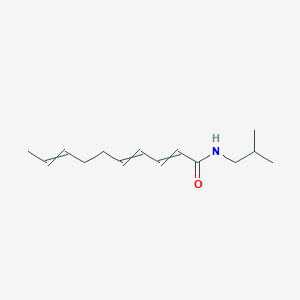
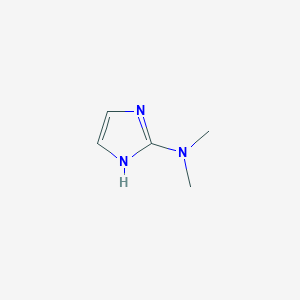
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
